tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a trifluoropropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoropropylamine Moiety: The trifluoropropylamine group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoropropylamine and suitable leaving groups.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and trifluoropropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoropropylamine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-aminobenzoate: Utilized in the synthesis of structural units for antifolate and liver-targeted drugs.
Uniqueness
Tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1228630-94-1 |
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Molecular Formula |
C13H23F3N2O2 |
Molecular Weight |
296.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-6-4-9(5-7-18)8-10(17)13(14,15)16/h9-10H,4-8,17H2,1-3H3 |
InChI Key |
MGSBFIYHRIIMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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